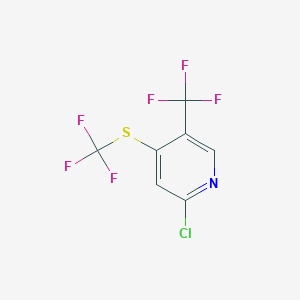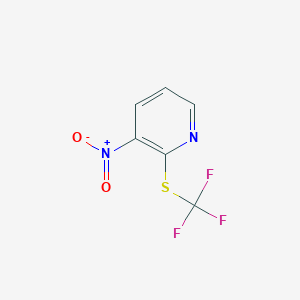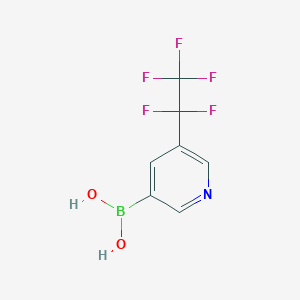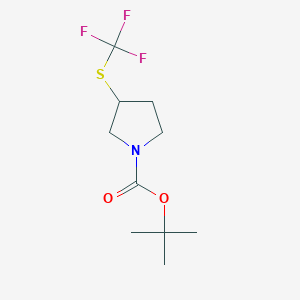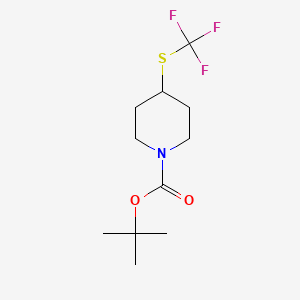
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . They can significantly affect the properties of the molecules they are part of, such as their reactivity, stability, and biological activity .
Molecular Structure Analysis
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical and biological properties of molecules .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly affect the physical and chemical properties of the molecules they are part of. They can increase the molecule’s stability, reactivity, and lipophilicity .Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been widely used in scientific research due to its unique properties. It is an important reagent for the synthesis of a variety of compounds, and can also be used as a catalyst in organic reactions. Furthermore, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is a versatile compound with a wide range of applications in materials science, biochemistry, and pharmaceuticals.
In materials science, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of polymers and other materials. It has also been used in the synthesis of metal-organic frameworks (MOFs), which are materials with a wide range of applications in catalysis and gas storage. In biochemistry, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of peptides and other biomolecules. In pharmaceuticals, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of drugs and other compounds.
Mécanisme D'action
Target of Action
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds have been found to inhibit the growth of planktonic gram-positive bacteria .
Result of Action
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% in lab experiments include its low cost, its versatility, and its reactivity. Furthermore, it is a non-toxic compound and is not believed to have any adverse effects on the body. The main limitation of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is its lack of stability in air. It is therefore important to store the compound in an airtight container and to use it quickly after it is opened.
Orientations Futures
There are a number of potential future directions for the use of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%. One potential direction is the use of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% in the synthesis of new materials and polymers. Additionally, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new drugs and other compounds for pharmaceutical applications. Furthermore, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new catalysts for organic reactions. Finally, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new biomolecules for use in biochemistry and biomedical research.
Méthodes De Synthèse
The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is relatively simple and involves the reaction of pyridine with trifluoromethanesulfonic anhydride (TFSA) in the presence of an aqueous base. The reaction proceeds in two steps, first forming an intermediate thione, which is then converted to 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% by the addition of trifluoromethyl bromide. The reaction can be carried out in a variety of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVQAKKYFCFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

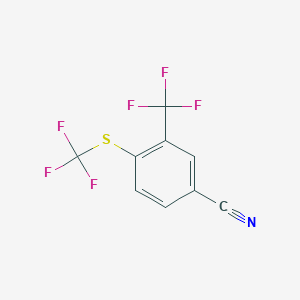

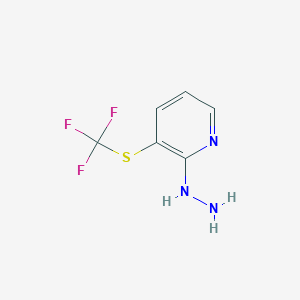


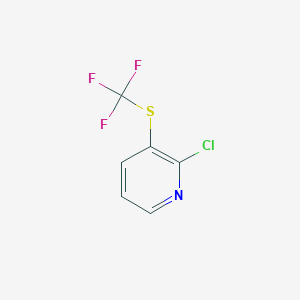
![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)
![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)
